molecular formula C8H4BrClFNS B15297974 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

Cat. No.: B15297974
M. Wt: 280.54 g/mol
InChI Key: MXZDIVAWEAAHMV-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole: is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzothiazole compound, followed by chloromethylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Chloromethylation using chloromethyl methyl ether or similar reagents.
  • Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine, chlorine, and fluorine).

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound in drug discovery and development.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets The presence of halogens can enhance its binding affinity to certain enzymes or receptors The compound may inhibit or activate biological pathways, leading to its observed effects

Comparison with Similar Compounds

    5-Bromo-2-chlorobenzothiazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    6-Fluoro-2-(chloromethyl)benzothiazole: Similar structure but without the bromine substituent.

    2-(Chloromethyl)-6-fluorobenzothiazole: Similar structure but without the bromine substituent.

Uniqueness: The presence of bromine, chlorine, and fluorine in 5-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these halogens may enhance its effectiveness in specific reactions or interactions with biological targets.

Properties

Molecular Formula

C8H4BrClFNS

Molecular Weight

280.54 g/mol

IUPAC Name

5-bromo-2-(chloromethyl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C8H4BrClFNS/c9-4-1-6-7(2-5(4)11)13-8(3-10)12-6/h1-2H,3H2

InChI Key

MXZDIVAWEAAHMV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)CCl

Origin of Product

United States

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